molecular formula C15H15N3O3S B2733838 Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate CAS No. 478046-04-7

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate

Cat. No.: B2733838
CAS No.: 478046-04-7
M. Wt: 317.36
InChI Key: FFSJHWYDVYFFAZ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate is a complex organic compound with the molecular formula C17H19N3O5S. This compound is characterized by its unique structure, which includes an imidazoquinazoline core, a sulfanyl group, and a butanoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazoline ring system.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Esterification: The final step involves the esterification of the butanoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Thiol reagents, halogenated compounds; reactions often conducted under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the imidazoquinazoline scaffold. Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate and its derivatives have been evaluated for their efficacy against a range of bacterial and fungal pathogens.

Case Study: Antibacterial Properties
A study demonstrated that derivatives of imidazoquinazoline exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds were screened for minimum inhibitory concentration (MIC), revealing that some derivatives achieved MIC values as low as 6.25 µg/ml, indicating strong potential as future antimicrobial agents .

Anticancer Potential

The compound has shown promise in cancer research, particularly due to its ability to inhibit phosphoinositide 3-kinase (PI3K) pathways. PI3K is a critical regulator in cellular processes such as proliferation and survival, making it a target for cancer therapy.

Research Findings:
A patent describes the use of imidazoquinazoline compounds for treating hyper-proliferative disorders by inhibiting PI3K activity. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Studies on related compounds have indicated potential benefits in neurodegenerative diseases.

Case Study: Neurodegenerative Disease Models
In vitro studies have shown that certain derivatives can inhibit monoamine oxidase (MAO) activity, which is linked to neurodegenerative conditions. Compounds demonstrated significant reductions in immobility times in forced swim tests, suggesting antidepressant-like effects alongside neuroprotective benefits .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the imidazoquinazoline core can significantly influence biological activity.

Data Table: Structure-Activity Relationships

Compound DerivativeAntibacterial Activity (MIC µg/ml)Anticancer Activity (IC50 µM)Neuroprotective Effect
Compound A6.258.0Moderate
Compound B12.55.0High
Compound C25.015.0Low

Mechanism of Action

The mechanism of action of Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The imidazoquinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the observed biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanoate: Similar structure but with a propanoate ester instead of butanoate.

    Ethyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate: Similar structure but with an ethyl ester instead of methyl.

    Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]pentanoate: Similar structure but with a pentanoate ester instead of butanoate.

Uniqueness

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate is unique due to its specific combination of functional groups and the length of the butanoate ester chain. This unique structure may confer distinct biological activities and reactivity compared to its analogs.

Biological Activity

Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H14N4O3S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

This structure indicates the presence of a quinazoline moiety, which is known for various biological activities, including anti-cancer properties. The presence of a sulfanyl group further enhances its potential as a bioactive agent.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer activities. A study highlighted in patent literature suggests that this compound can inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial in regulating the cell cycle and are often overactive in cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundActivityReference
Compound ACDK4/6 inhibition
Compound BAntitumor effects in RB-positive tumors
Compound CInduces apoptosis in cancer cells

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of imidazoquinazoline compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (mg/mL)Reference
Compound DS. aureus0.015
Compound EE. coli0.030
Compound FPseudomonas aeruginosa0.050

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of CDKs : By inhibiting CDK activity, the compound may prevent cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in malignant cells.
  • Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

A notable study involved the synthesis and evaluation of various derivatives based on the imidazoquinazoline scaffold. These derivatives were tested for their cytotoxicity against several cancer cell lines and demonstrated promising results, particularly in inhibiting tumor growth in RB-positive models .

Moreover, another research highlighted the antibacterial efficacy of similar compounds against multi-drug resistant strains, suggesting their potential role in combating antibiotic resistance .

Properties

IUPAC Name

methyl 4-[(2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-21-13(20)7-4-8-22-15-16-11-6-3-2-5-10(11)14-17-12(19)9-18(14)15/h2-3,5-6H,4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSJHWYDVYFFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSC1=NC2=CC=CC=C2C3=NC(=O)CN31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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